molecular formula C6H8F3NO2 B2774903 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1824498-96-5

1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B2774903
CAS RN: 1824498-96-5
M. Wt: 183.13
InChI Key: LYMKAFXTEMWUOU-UHFFFAOYSA-N
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Description

1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H8F3NO2. It is a trifluoromethyl-substituted analogue of 1-aminocyclobutane-1-carboxylic acid .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted analogues of 1-aminocyclobutane-1-carboxylic acid, including this compound, has been reported. These compounds are synthesized from 1,3-dibromoacetone dimethyl ketal .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has shown methods to synthesize 1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, and its analogues, from 1,3-dibromoacetone dimethyl ketal, indicating its complex preparation process (Radchenko et al., 2009).

  • Chemical Properties and Analogs : Studies on similar compounds like 2-aminocyclobutane-1-carboxylic acids have focused on their stereoselective synthesis and structural properties, revealing insights into the molecular configurations and potential applications of these compounds in more complex chemical structures (Izquierdo et al., 2005).

Medical and Biological Applications

  • Tumor Detection : Research has indicated the potential use of analogues of this compound in tumor detection. For instance, the synthesis of radiolabeled amino acids for brain tumor imaging in rodent models suggests its potential in medical imaging technologies (Martarello et al., 2002).

  • SPECT Brain Tumor Imaging Agents : Another study synthesized and evaluated iodovinyl amino acids for potential use in SPECT brain tumor imaging, highlighting the role of these compounds in diagnostic imaging (Yu et al., 2008).

properties

IUPAC Name

1-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-5(10,2-3)4(11)12/h3H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMKAFXTEMWUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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